N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor.
Thioether Formation: The oxazole derivative is then reacted with a thioether precursor to introduce the thioether linkage.
Thiazole Ring Formation: The thioether compound is further reacted to form the thiazole ring.
Piperidinecarboxamide Introduction:
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxazole or thiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidinecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazole or thiazole derivatives.
Substitution: Substituted piperidinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Medicinal Chemistry: As a selective inhibitor of cyclin-dependent kinase 2 (CDK2), it is being explored for its antitumor properties.
Biological Studies: It is used in studies to understand cell cycle regulation and the role of CDK2 in cancer progression.
Pharmacokinetics: Research on its metabolism and bioavailability in different species provides insights into its potential as a therapeutic agent.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. The molecular target is the ATP-binding site of CDK2, where the compound competes with ATP, inhibiting the kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide: The parent compound without the L-tartaric acid salt.
N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride: A similar compound with a different salt form.
Uniqueness
The L-tartaric acid salt form enhances the solubility and bioavailability of the compound, making it more suitable for pharmaceutical applications. Additionally, the specific structure of this compound provides high selectivity for CDK2, reducing off-target effects and increasing its potential as a therapeutic agent .
Biologische Aktivität
The compound N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide, often referred to as Compound 1 , is a synthetic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
Compound 1 has a molecular formula of and a molecular weight of approximately 380.528 g/mol. It features a piperidine ring substituted with thiazole and oxazole moieties that contribute to its biological activity. The compound is designed to interact with specific biological targets, potentially influencing cellular pathways involved in disease processes.
The biological activity of Compound 1 is largely attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. CDK inhibitors have been explored for their anticancer properties due to their role in controlling cell proliferation.
Inhibition of Cyclin-Dependent Kinases
Research indicates that compounds targeting CDKs can effectively reduce tumor growth by halting cell cycle progression. For instance, studies have shown that multi-CDK inhibitors can exhibit significant anticancer efficacy while minimizing toxicity compared to traditional chemotherapeutics .
Anticancer Activity
In vitro assays have demonstrated that Compound 1 exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line A : IC50 values were determined at concentrations around 25 µM.
- Cell Line B : Compound 1 showed a concentration-dependent reduction in cell viability, with significant effects observed at 50 µM.
These findings suggest that Compound 1 may be a promising candidate for further development as an anticancer agent.
Case Studies
Several studies have investigated the effects of similar compounds on cancer models:
- Study on CDK Inhibitors : A comprehensive review highlighted the effectiveness of CDK inhibitors in various cancer types, noting that selective inhibition can lead to reduced tumor growth without significant off-target effects .
- Oxazole Derivatives : Research on oxazole-containing compounds indicated their potential in modulating inflammatory responses and exhibiting antitumor activities . This supports the hypothesis that the oxazole moiety in Compound 1 contributes positively to its biological profile.
Comparative Analysis
Eigenschaften
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H24N4O2S2.C4H6O6/c2*1-17(2,3)12-8-19-13(23-12)10-24-14-9-20-16(25-14)21-15(22)11-4-6-18-7-5-11;5-1(3(7)8)2(6)4(9)10/h2*8-9,11,18H,4-7,10H2,1-3H3,(H,20,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFVZMKHYHIITN-CEAXSRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCNCC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N8O10S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426081 | |
Record name | AC1OCFM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345627-92-1 | |
Record name | AC1OCFM7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.